molecular formula C9H10N2O4 B13586066 (4-nitrophenyl)-D-alanine

(4-nitrophenyl)-D-alanine

Cat. No.: B13586066
M. Wt: 210.19 g/mol
InChI Key: IABGQMFXJVXIMY-UHFFFAOYSA-N
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Description

Context within the Field of Non-Proteinogenic D-Amino Acids

Non-proteinogenic amino acids are those not found among the 22 naturally encoded amino acids used for protein synthesis by an organism's genetic code. wikipedia.org This category is vast, encompassing over 140 naturally occurring variants and thousands of synthetically created ones. wikipedia.org These "unnatural" amino acids, including D-isomers, are crucial as intermediates in biosynthesis, in the post-translational modification of proteins, and as components of bacterial cell walls. wikipedia.org

D-amino acids, the mirror images of the more common L-amino acids, are particularly significant in the microbial world. wikipedia.org Bacteria, for instance, incorporate D-alanine and D-glutamate into their peptidoglycan cell walls, a feature that provides resistance against most proteases designed to cleave bonds between L-amino acids. embopress.orgnih.govfrontiersin.org The study of D-amino acids has revealed their involvement in regulating cell wall remodeling, biofilm dispersal, and even as signaling molecules in bacterial communities. frontiersin.orgnih.gov

(4-Nitrophenyl)-D-alanine fits into this context as a synthetic D-amino acid. Its non-natural configuration means it can be used to probe biological systems, often with the expectation that it will be resistant to degradation by common enzymes that target L-amino acids. The introduction of the 4-nitrophenyl group further modifies its properties, making it a specialized tool for specific research applications.

Significance as a Versatile Chemical Scaffold and Research Probe

The true significance of this compound lies in its utility as a versatile chemical scaffold and a specialized research probe. The 4-nitrophenyl group is a well-known chromophore, meaning it can absorb light and is useful for spectrophotometric detection. This property is invaluable in enzyme kinetics. For example, related compounds containing a 4-nitrophenyl group are used as substrates in enzymatic assays where the cleavage of a bond releases the 4-nitrophenolate (B89219) anion, which produces a measurable color change. ontosight.ainih.govnih.gov This allows researchers to monitor enzyme activity in real-time.

Furthermore, the incorporation of this compound into peptides or other molecules can serve several purposes:

Probing Enzyme Active Sites: As a substrate analogue, it can be used to study the specificity and mechanism of enzymes, such as proteases and transaminases. ontosight.ai

Inducing Immunological Responses: The non-natural structure can be used to generate specific antibodies. For instance, the incorporation of the closely related p-nitrophenyl-alanine (pNO2Phe) into a protein has been shown to elicit a T-cell-dependent antibody response. nih.gov This makes it a valuable tool in immunology and for the development of diagnostic assays.

Building Blocks for Novel Therapeutics: Non-proteinogenic amino acids are increasingly used as building blocks for pharmaceuticals to enhance stability and efficacy. nih.govresearchgate.net The unique stereochemistry and electronic properties of this compound make it a candidate for inclusion in synthetic peptide drugs.

The table below summarizes the key structural components of this compound and their functional significance in research.

Structural ComponentFunctional Significance in Research
D-Alanine Core Provides resistance to enzymatic degradation by proteases that recognize L-amino acids. Allows for probing systems involving D-amino acid metabolism or incorporation.
4-Nitrophenyl Group Acts as a chromophore for spectrophotometric detection in enzymatic assays. Can be used as an antigenic determinant to elicit specific antibody responses. Modifies the electronic and steric properties of the amino acid for structure-activity relationship studies.

Historical Development of Research Involving this compound

Research into D-amino acids began with their discovery in microorganisms and their identification as key components of the bacterial cell wall. wikipedia.org This foundational work established their importance outside of the central dogma of molecular biology. The development of synthetic methods for creating non-proteinogenic amino acids, including chemical and enzymatic approaches, paved the way for the creation of tailored molecules like this compound. researchgate.netrsc.org

The timeline of research involving this compound is intertwined with advancements in several fields:

Enzymology: Early work on enzymes like D-amino acid aminotransferases (DAATs) provided the tools to both synthesize and study D-amino acids. nih.govmdpi.com The use of chromogenic substrates, such as those containing a p-nitrophenyl group, became a staple in kinetic studies. nih.gov

Peptide Synthesis: The ability to incorporate unnatural amino acids into peptides allowed researchers to create novel structures with enhanced properties. The introduction of p-nitrophenylalanine into peptides for immunological studies is a key example of this progression. nih.gov

Analytical Chemistry: The development of advanced separation techniques, such as chiral chromatography, has been crucial for resolving and analyzing enantiomers of amino acids like this compound and its derivatives. researchgate.netnih.govresearchgate.net

While early research focused on the fundamental roles of D-amino acids in nature, more recent investigations have harnessed the synthetic power of chemistry to create specific probes like this compound. These probes are not just objects of study themselves, but rather sophisticated tools used to dissect complex biological processes, from enzyme mechanisms to immune responses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitroanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(9(12)13)10-7-2-4-8(5-3-7)11(14)15/h2-6,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABGQMFXJVXIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Nitrophenyl D Alanine and Its Analogues

Chemo-Synthetic Approaches

Chemical synthesis provides a versatile platform for the production of (4-nitrophenyl)-D-alanine, allowing for a high degree of control over the molecular architecture. Various strategies have been developed to introduce the nitro group onto the phenyl ring of phenylalanine and to control the stereochemistry at the α-carbon.

Direct Nitration Strategies for Phenylalanine Derivatives

Direct nitration of the aromatic ring of D-phenylalanine is a common and straightforward approach to synthesize this compound. google.comresearchgate.net This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid". google.comresearchgate.net

The reaction conditions, including temperature and reaction time, are crucial for maximizing the yield of the desired para-substituted product and minimizing the formation of ortho and meta isomers. google.comresearchgate.net For instance, by maintaining the reaction temperature at approximately 5°C for 4 hours, a yield of about 68% for 4-nitrophenyl-D-alanine has been reported. google.comgoogleapis.com Another study optimized the conditions in a tubular reactor to a reaction temperature of 50°C for 5 minutes, achieving a yield of 80.9% for the L-isomer. researchgate.net While high yields are often cited, it's important to note that nitration can occur at all possible positions on the aromatic ring. google.com

A common procedure involves the slow addition of D-phenylalanine to a cold mixture of concentrated sulfuric and nitric acids. google.com After the reaction is complete, the product is typically isolated by pouring the reaction mixture onto ice and neutralizing the acid.

Table 1: Representative Conditions for Direct Nitration of Phenylalanine

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)IsomerReference
D-PhenylalanineConc. H₂SO₄, Conc. HNO₃~54~68D google.com
L-PhenylalanineConc. H₂SO₄, Conc. HNO₃0365.2L researchgate.net
L-PhenylalanineConc. H₂SO₄, Conc. HNO₃ (in tubular reactor)500.08380.9L researchgate.net
L-Phenylalanine---47L tandfonline.com

Coupling Reactions Involving Nitro-Substituted Phenyl Moieties

Cross-coupling reactions offer an alternative and often more regioselective route to this compound and its analogues. These methods involve the formation of a carbon-carbon bond between a protected amino acid derivative and a nitro-substituted aryl component.

The Negishi cross-coupling reaction, for example, has been utilized to synthesize a variety of substituted phenylalanines. rsc.orgresearchgate.net This reaction typically involves the coupling of an organozinc derivative of a protected amino acid with an aryl halide in the presence of a palladium catalyst. rsc.orgresearchgate.net For the synthesis of nitro-substituted phenylalanines, a challenge can be the competing reduction of the nitro group catalyzed by zinc. rsc.org However, removal of excess zinc prior to the coupling reaction has been shown to significantly improve yields. rsc.orgresearchgate.net For instance, the yield for the coupling of 1-iodo-4-nitrobenzene (B147127) was increased from 24% to 45% after this modification. rsc.org

Other coupling strategies, such as the Suzuki-Miyaura coupling, have also been developed for the functionalization of nitroarenes, expanding the toolbox for synthesizing these valuable compounds. acs.org These reactions provide a powerful means to introduce diverse functionalities onto the aromatic ring of phenylalanine.

Stereoselective and Asymmetric Synthesis Techniques

Controlling the stereochemistry of the α-amino acid is paramount. While starting from the desired enantiomer of phenylalanine in direct nitration is one approach, asymmetric synthesis methods offer the ability to construct the chiral center with high enantiomeric purity from achiral or racemic precursors.

One notable method involves the use of chiral nickel(II) complexes of Schiff bases. nih.gov These complexes can be used for the asymmetric synthesis of tailor-made amino acids. nih.gov For instance, a glycine (B1666218) Schiff base Ni(II) complex can be alkylated with a substituted benzyl (B1604629) bromide to introduce the desired side chain, followed by diastereomer separation and decomplexation to yield the enantiomerically enriched amino acid. nih.gov

Another powerful technique is the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, which can be achieved through visible light-promoted photoredox catalysis. nih.gov This method allows for the use of readily available carboxylic acids as radical precursors to form a variety of unnatural α-amino acids with excellent diastereoselectivity. nih.gov

The Strecker reaction, a classic method for amino acid synthesis, can also be performed diastereoselectively by using a chiral amine auxiliary. nih.gov This involves the reaction of a ketone with a chiral amine to form a chiral imine, which then undergoes addition of cyanide followed by hydrolysis to yield the amino acid. nih.gov

Protection and Deprotection Group Strategies in Multistep Synthesis

In multistep syntheses of this compound and its analogues, the use of protecting groups for the amino and carboxyl functionalities is essential to prevent unwanted side reactions. researchgate.net

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group. google.comresearchgate.net It is typically introduced by reacting the amino acid with di-tert-butyldicarbonate (Boc₂O) under basic conditions. google.com The Boc group is stable to many reaction conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA). researchgate.netthieme-connect.de

For the carboxyl group, esterification is a common protection strategy. thieme-connect.de For example, benzyl esters can be used, which are stable to the conditions used for Boc deprotection but can be cleaved by catalytic hydrogenation. researchgate.net

The choice of protecting groups is critical for a successful synthetic strategy, and their introduction and removal must be carefully planned to be compatible with the other reaction steps. Orthogonality, where one protecting group can be removed without affecting others, is a key principle in complex peptide synthesis. researchgate.netthieme-connect.de

Table 2: Common Protecting Groups in this compound Synthesis

Functional GroupProtecting GroupAbbreviationIntroduction ReagentRemoval ConditionsReference
α-Aminotert-ButyloxycarbonylBocDi-tert-butyldicarbonate (Boc₂O)Trifluoroacetic acid (TFA) google.comresearchgate.net
α-Amino9-FluorenylmethoxycarbonylFmocFmoc-OSu, Fmoc-ClPiperidine in DMF researchgate.netub.edu
α-AminoBenzyloxycarbonylZBenzyl chloroformateCatalytic hydrogenation, HBr/AcOH researchgate.netthieme-connect.de
CarboxylBenzyl esterBnBenzyl alcohol, acid catalystCatalytic hydrogenation researchgate.net
CarboxylMethyl esterMeMethanol, acid catalystSaponification (e.g., LiOH) ug.edu.pl

Enzymatic and Biocatalytic Production

Enzymatic and biocatalytic methods offer a green and highly selective alternative to chemical synthesis for producing this compound. These approaches leverage the inherent stereospecificity of enzymes to achieve high enantiomeric purity.

Biotransformation Pathways Utilizing Amino Acid Racemases

Amino acid racemases are enzymes that catalyze the interconversion of L- and D-amino acids. beilstein-institut.detandfonline.com While not directly producing a single enantiomer, they are crucial components of dynamic kinetic resolution systems. In such systems, a racemase is coupled with an enantioselective enzyme that acts on only one of the enantiomers.

For example, a process could involve the racemization of a racemic mixture of an amino acid while an L-amino acid oxidase selectively oxidizes the L-enantiomer to the corresponding α-keto acid. semanticscholar.org This leaves the D-enantiomer to accumulate in high enantiomeric excess. This strategy has been shown to be effective for producing D-phenylalanine derivatives with enantiomeric excess values exceeding 99%.

Another approach involves the use of D-amino acid transaminases (D-AATs). semanticscholar.orgmdpi.com These enzymes can catalyze the synthesis of D-amino acids from the corresponding α-keto acids using a suitable amino donor. semanticscholar.orgmdpi.com By coupling a racemase with a D-AAT, a racemic amino acid can be converted entirely to the D-enantiomer.

The "hydantoinase process" is a well-established biocatalytic method for producing enantiopure amino acids. nih.govd-nb.infofrontiersin.org This process starts with a racemic 5-monosubstituted hydantoin, which is hydrolyzed by an enantioselective hydantoinase to an N-carbamoyl-amino acid. nih.govd-nb.info A racemase can be used to racemize the unreacted hydantoin, allowing for a theoretical yield of 100% of the desired N-carbamoyl-amino acid, which can then be chemically or enzymatically converted to the free amino acid. nih.govd-nb.info

Applications of Transaminases in Stereo-Controlled Synthesis

Transaminases, particularly D-amino acid transaminases (DAATs), are pivotal in the stereo-controlled synthesis of D-amino acids. These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral α-keto acid, establishing the desired stereocenter. The synthesis of this compound via this method typically involves the transamination of 4-nitro-phenylpyruvic acid.

Research has shown that DAATs from various microbial sources can accept aromatic α-keto acids as substrates. For instance, DAAT from Bacillus sphaericus demonstrates broad substrate specificity, though it shows low relative activity with phenylpyruvate. acs.org In contrast, DAAT from Haliscomenobacter hydrossis has been shown to convert phenylpyruvate to D-phenylalanine with a 95.6% yield and an enantiomeric excess (e.e.) of 99.3%, indicating its potential for analogues like 4-nitro-phenylpyruvic acid. nih.gov The native aromatic amino acid transaminase from E. coli, TyrB, acts rapidly on 4-nitro-phenylpyruvic acid, achieving full conversion to the corresponding L-amino acid, which suggests that the substrate is readily accepted into the active site of such enzymes. biorxiv.org The use of an engineered D-selective transaminase in place of the L-selective enzyme would predictably yield the D-isomer. biorxiv.org

Beyond native transaminases, enzyme engineering has been employed to alter the stereoselectivity of other enzymes. A notable example is the engineering of phenylalanine ammonia (B1221849) lyase (PAL) from Anabaena variabilis (AvPAL). A single active-site mutation (N347A) resulted in a 2.3-fold enrichment in the production of D-p-nitrophenylalanine over its L-isomer, showcasing a strategy to evolve a D-arylalanine synthase from an L-selective scaffold. nih.gov

Table 1: Enzymatic Systems for Synthesis of Phenylalanine Derivatives
Enzyme SystemSubstrateProductKey FindingsReference
D-Amino Acid Transaminase (DAAT) from Haliscomenobacter hydrossisPhenylpyruvateD-Phenylalanine95.6% yield, 99.3% e.e. Demonstrates high efficiency for aromatic keto-acids. nih.gov
Aromatic Amino Acid Transaminase (TyrB) from E. coli4-Nitro-phenylpyruvic acid(4-nitrophenyl)-L-alanineFull conversion observed in 15 minutes, confirming substrate suitability. biorxiv.org
Engineered Phenylalanine Ammonia Lyase (AvPAL-N347A)trans-4-Nitrocinnamic acid + NH₃This compound2.3-fold enrichment for the D-isomer over the L-isomer. nih.gov
L-amino acid deaminase (PmaLAAD) from Proteus mirabilis(4-nitrophenyl)-L-alanineThis compoundDeracemization achieved >99% e.e. for the D-isomer on a preparative scale. acs.org

Whole-Cell Catalysis for Derivatization

Whole-cell catalysis leverages intact microbial cells, such as recombinant Escherichia coli, to perform complex biotransformations. This approach is advantageous as it obviates the need for enzyme purification and provides in-situ cofactor regeneration, making it a cost-effective and robust method for synthesis and derivatization.

A powerful application of this methodology is the stereoinversion of L-amino acids to their D-counterparts. An in vivo cascade was developed using a whole-cell biocatalyst co-expressing an L-amino acid deaminase (LAAD) and a dehydrogenase. google.com This system can convert a variety of aromatic L-amino acids into their corresponding D-isomers. While demonstrated for L-phenylalanine, the system's broad substrate scope makes it applicable for the stereoinversion of (4-nitrophenyl)-L-alanine. google.com

More directly, a whole-cell biocatalytic cascade has been successfully used to synthesize D-p-nitrophenylalanine from trans-4-nitrocinnamic acid. semanticscholar.org This process utilized two separate recombinant E. coli strains, one expressing an engineered phenylalanine ammonia lyase (AvPAL-H359Y) and the other an L-amino acid deaminase (LAAD). The cascade resulted in a 53% isolated yield of D-p-nitrophenylalanine with an enantiomeric excess greater than 99%. semanticscholar.org This demonstrates a practical, multi-step synthesis performed within a one-pot whole-cell system.

Table 2: Whole-Cell Catalysis for D-Amino Acid Synthesis
ProcessCatalystSubstrateProductYield / e.e.Reference
Stereoinversion CascadeRecombinant E. coli co-expressing LAAD, DAPDH, and FDHAromatic L-amino acidsAromatic D-amino acids>99% yield, >99% e.e. (for L-Phe) google.com
Asymmetric Synthesis CascadeTwo recombinant E. coli strains (AvPAL-H359Y and LAAD)trans-4-Nitrocinnamic acidThis compound53% isolated yield, >99% e.e. semanticscholar.org
Hydantoin HydrolysisRecombinant E. coli expressing hydantoinase6-(4-nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione3-(4-Nitrophenyl)-3-ureidopropanoic acid80.4% e.e. (for S-enantiomer) after 24h d-nb.info

Synthesis of Structurally Modified this compound Derivatives

The functional handles of this compound—the amino group and the carboxyl group—provide sites for extensive structural modification, leading to a wide array of derivatives with tailored properties for applications such as peptide synthesis.

N-Substituted Analogues and Their Synthetic Routes

Protection of the α-amino group is a common and crucial step in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. The synthesis of N-α-Boc-(4-nitrophenyl)-D-alanine has been well-documented. google.com In a typical procedure, this compound is dissolved in an aqueous solution of tert-butyl alcohol, and the pH is adjusted to approximately 9.8-9.9 with sodium hydroxide. Di-tert-butyldicarbonate is then added to the mixture. The reaction proceeds at ambient temperature, and after workup and acidification, N-α-Boc-(4-nitrophenyl)-D-alanine is obtained in high yield (around 90%). google.com

Other N-acyl derivatives can be synthesized using standard acylation procedures, such as reacting the amino acid with an appropriate acyl chloride or using coupling agents to form a urea (B33335) bond with an isocyanate. researchgate.net For example, reacting an alanine (B10760859) derivative with 4-nitrophenyl isocyanate in an anhydrous solvent like dimethylformamide (DMF) yields the corresponding N-{[(4-nitrophenyl)amino]carbonyl}alanine.

Carboxyl-Modified Ester and Amide Derivatives

The carboxyl group of this compound can be readily converted into esters and amides, which are important intermediates in synthesis. Esterification is typically achieved by reacting the amino acid with an alcohol (e.g., ethanol) under acidic conditions, often with thionyl chloride or by bubbling hydrogen chloride gas through the alcoholic suspension. This method yields the corresponding amino acid ester hydrochloride, such as 3-(4-Nitro-phenyl)-D-alanine ethyl ester hydrochloride.

Amide derivatives are formed by coupling the carboxyl group with an amine. This reaction usually requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The synthesis of anilide derivatives, for instance, can be achieved by reacting an N-protected amino acid with a substituted aniline (B41778) like 4-nitroaniline. scholarsresearchlibrary.com

Exploration of Chiral Analogues and Stereoisomers

The primary stereoisomer of this compound is its enantiomer, (4-nitrophenyl)-L-alanine. This compound is typically synthesized by the nitration of L-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-5°C). google.comresearchgate.net While this reaction can produce ortho- and meta-substituted isomers, careful control of reaction conditions and subsequent recrystallization can yield the desired para-substituted product in good yield (approx. 77%). google.com

The distinct stereochemistry of the D- and L-isomers is confirmed by their optical rotation. This compound exhibits a negative specific rotation (e.g., [α]D = -6.9° in 1N HCl), while (4-nitrophenyl)-L-alanine has a positive specific rotation of a similar magnitude ([α]D = +6.8° in 1N HCl). google.com This highlights their nature as enantiomers, which are non-superimposable mirror images with identical physical properties except for their interaction with plane-polarized light and other chiral entities. The enzymatic methods discussed previously are inherently designed to distinguish between and selectively produce these stereoisomers. acs.orgnih.gov

Sophisticated Analytical and Spectroscopic Characterization in Research

Advanced Chromatographic Techniques for Enantiomeric Purity and Quantification

Chromatography is a cornerstone for resolving and quantifying enantiomers. phenomenex.com The analysis of chiral amino acids like (4-nitrophenyl)-D-alanine relies on methods that can distinguish between its D- and L-forms.

Chiral HPLC is a versatile and widely used tool for separating enantiomers. phenomenex.com Two primary strategies are employed for the resolution of amino acid enantiomers: direct and indirect separation.

Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.com These phases are compatible with a range of aqueous and organic mobile phases, making them ideal for separating polar compounds like amino acids. sigmaaldrich.com For macrocyclic glycopeptide CSPs, the D-enantiomer is often more strongly retained than the L-enantiomer, a characteristic linked to the selector's natural affinity for D-alanyl-D-alanine residues in bacterial cell walls. sigmaaldrich.com

Indirect Separation: This approach involves pre-column derivatization of the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. sigmaaldrich.comnih.gov These diastereomers can then be separated on a standard achiral reversed-phase column. A widely used CDA is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govmdpi.com The reaction of FDAA with the amino group of this compound creates a diastereomer that can be easily separated from the corresponding L-enantiomer derivative. nih.gov The presence of the nitrophenyl group in both the analyte and the derivatizing agent provides a strong chromophore for UV detection. nih.gov

TechniqueStationary Phase (Column)Typical Mobile Phase CompositionDetection
Direct Chiral HPLCTeicoplanin-based CSP (e.g., Astec CHIROBIOTIC T)Methanol/Water or Acetonitrile/Water with additives like ammonium acetateUV (254 nm, due to nitrophenyl group)
Indirect Chiral HPLCReversed-Phase C18Acetonitrile/Water gradient with formic acidUV (340 nm, due to FDAA derivative)

Gas chromatography is a powerful technique for separating volatile compounds. For amino acid analysis, derivatization is necessary to increase volatility. nih.gov This is typically a two-step process involving the esterification of the carboxyl group followed by acylation of the amino group.

For chiral analysis, the separation is performed on a capillary column coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.czcat-online.com This allows for the resolution of the derivatized D- and L-enantiomers. cat-online.com Mass spectrometry (MS) detection provides high sensitivity and structural confirmation based on the mass-to-charge ratio of the analyte and its fragmentation patterns. nih.gov Reagents such as N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) have been shown to be effective for derivatizing alanine (B10760859) for GC-MS analysis, offering high sensitivity and reproducibility. nih.gov

For the quantification of this compound in complex biological matrices like plasma or tissue extracts, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govacs.orgrestek.comnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of MS/MS detection.

The indirect approach using chiral derivatization is highly compatible with LC-MS/MS. mdpi.com Reagents such as Marfey's reagent (FDAA) or its more sensitive analogue, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), are used to form diastereomers. mdpi.comresearchgate.net These derivatives are then separated on a conventional reversed-phase column and detected by the mass spectrometer. mdpi.comnih.gov The use of tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the specific detection of the analyte by monitoring a predefined precursor-to-product ion transition, which significantly reduces matrix interference and enhances quantification accuracy. nih.govnih.gov This approach enables the resolution and quantification of numerous amino acid enantiomers simultaneously within a single chromatographic run. acs.orgresearchgate.net

Spectroscopic Investigations for Mechanistic Insights

Spectroscopic methods provide invaluable information about the molecular structure, conformation, and electronic properties of this compound, which is essential for understanding its role in chemical reactions and biological interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of molecules, including reaction intermediates. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in this compound.

In the context of a chemical reaction, the formation of an intermediate can be monitored by the appearance of new signals or shifts in existing signals in the NMR spectrum. For this compound, key signals to monitor would include the α-proton and α-carbon, the protons on the nitrophenyl ring, and the amine and carboxyl groups. For example, ¹H NMR spectra of nitrophenyl-containing compounds show characteristic signals for the aromatic protons, which can shift upon reaction. rsc.org Similarly, ¹³C NMR chemical shifts of carbonyl carbons are sensitive to changes in the molecular environment and can be used to study intermolecular interactions. mdpi.com Advanced 2D NMR techniques can be employed to resolve complex spectra and confirm structural assignments of transient species. nih.gov Furthermore, the use of chiral solvating agents in NMR can induce separate signals for D- and L-enantiomers, providing a method for enantiomeric discrimination without chromatographic separation. nih.gov

NucleusSpectroscopic ParameterInformation Gained
¹HChemical Shift (δ), Coupling Constants (J)Provides information on the electronic environment and connectivity of protons. Aromatic protons of the nitrophenyl group appear in the δ 7-9 ppm region.
¹³CChemical Shift (δ)Identifies carbon skeleton. The carbonyl carbon signal is sensitive to changes in bonding and intermolecular interactions.
¹⁷OIsotropic Chemical Shift (δiso), Quadrupolar Coupling Constant (χQ)Solid-state NMR can provide detailed information about the local bonding environment of the carboxyl oxygen atoms. ox.ac.uk

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. As a chiral molecule, this compound will exhibit a characteristic CD spectrum that is a direct reflection of its three-dimensional structure.

The CD spectrum of this compound would be the mirror image of its L-enantiomer. The technique is highly sensitive to the stereochemistry of the molecule and can be used to confirm the enantiomeric identity. researchgate.net CD spectroscopy is also a powerful tool for studying the interaction of chiral molecules with other substances. For instance, the binding of D-alanine to metal ions or other biomolecules can induce significant changes in the CD spectrum, providing insights into the binding mechanism and the conformation of the resulting complex. nih.gov More advanced techniques like Photoelectron Circular Dichroism (PECD) have been applied to aqueous-phase alanine, demonstrating extreme sensitivity to the molecule's chirality and its local environment, offering a powerful new tool for studying chiral systems in biologically relevant conditions. nih.govrsc.org

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Advanced mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable technique for the structural elucidation of molecules like this compound. researchgate.net By combining a "soft" ionization method such as Electrospray Ionization (ESI) with collision-induced dissociation (CID), researchers can controllably fragment a selected precursor ion and analyze its resulting product ions. nih.gov This process provides a fragmentation fingerprint that reveals the molecule's connectivity and helps confirm its identity.

For this compound (molecular weight 210.18 g/mol ), analysis in positive ion ESI-MS would typically begin with the protonated precursor molecule, [M+H]⁺, at an m/z of approximately 211.19. Subsequent MS/MS analysis of this precursor ion induces fragmentation through characteristic pathways determined by the molecule's structure. The fragmentation patterns are generally predictable, following established rules for amino acids and nitroaromatic compounds. nih.govnih.gov

The fragmentation of the alanine backbone often involves neutral losses of small, stable molecules. Common fragmentation pathways for protonated amino acids include the loss of water (H₂O) from the carboxylic acid group and the subsequent loss of carbon monoxide (CO). researchgate.net Another primary pathway involves the cleavage of the amide bond, leading to the formation of b- and y-type ions, although this is more characteristic of peptides. nih.gov For a single amino acid derivative, fragmentation often centers on the loss of the entire carboxylic acid group or side chain components.

The presence of the 4-nitrophenyl group introduces additional fragmentation routes. Nitro-containing compounds can exhibit characteristic losses of nitro-related species, such as the loss of NO (30 Da) or NO₂ (46 Da). nih.gov

A plausible fragmentation pathway for protonated this compound is detailed in the table below.

Precursor/Fragment Ion (m/z)Proposed Structure/FormulaNeutral Loss (Da)Fragmentation Pathway Description
211.19[C₉H₁₁N₂O₄]⁺ (Protonated Parent)-The intact molecule with an added proton, typically on the amine or carbonyl oxygen.
193.18[C₉H₉N₂O₃]⁺H₂O (18)Initial loss of a water molecule from the carboxylic acid group, a very common fragmentation for amino acids.
165.18[C₈H₉N₂O₂]⁺CO (28)Subsequent loss of carbon monoxide from the ion at m/z 193.18. The sequential loss of H₂O and CO is a diagnostic fragmentation pattern for carboxylic acids.
164.17[C₉H₈NO₂]⁺NH₃ (17) + CO (28)Loss of the elements of formamide from the alanine portion.
138.12[C₆H₄NO₂]⁺ (Nitrophenyl Cation)C₃H₅NO₂ (87)Cleavage of the N-C bond between the phenyl ring and the alanine nitrogen, resulting in the stable 4-nitrophenyl cation and the loss of the D-alanine moiety as a neutral species.
122.12[C₆H₄NH₂]⁺ (Aminophenyl Cation)O₂ (32) + CH₂O (30)A more complex rearrangement and fragmentation involving the loss of the nitro group and parts of the alanine backbone.
92.10[C₆H₄]⁺ (Benzyne Radical Cation)NO₂ (46)Loss of the nitro group from the nitrophenyl cation, leading to a benzyne-type fragment.

This systematic fragmentation analysis, often aided by high-resolution mass spectrometry (HRMS) for accurate mass measurements, allows for the unambiguous confirmation of the this compound structure. researchgate.netwvu.edu

Applications in Contemporary Organic and Biochemistry Research

Role in Advanced Peptide Synthesis and Peptidomimetics

The incorporation of unnatural amino acids like (4-nitrophenyl)-D-alanine into peptides is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as increased stability, bioavailability, and receptor selectivity. The D-configuration of the amino acid provides inherent resistance to degradation by proteases, which typically recognize L-amino acids.

This compound can be incorporated into oligopeptide chains using standard solid-phase peptide synthesis (SPPS) methodologies. nih.govmasterorganicchemistry.com In this process, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. The synthesis involves cycles of deprotection of the N-terminal amino group and coupling of the next N-protected amino acid. For this compound, commercially available N-protected derivatives, such as Fmoc-D-4-nitrophenylalanine or Boc-D-4-nitrophenylalanine, are used as building blocks in these synthetic schemes.

The general steps for incorporation via Fmoc-based SPPS are as follows:

Resin Preparation: A suitable resin, often pre-loaded with the C-terminal amino acid, is used as the solid support.

Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically piperidine in DMF.

Coupling: The Fmoc-protected this compound is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the resin to form a new peptide bond.

Washing: The resin is washed to remove excess reagents and byproducts.

Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid). nih.gov

This method allows for the precise, site-specific insertion of this compound into a peptide sequence, enabling the creation of novel peptidomimetics with tailored properties. creative-peptides.com

The introduction of this compound can significantly influence the three-dimensional structure and stability of a peptide.

Conformational Constraints: As a D-amino acid, it can induce specific turns (e.g., β-turns) in the peptide backbone, which might not be accessible with only L-amino acids. This can lead to more rigid and defined conformations, which is often desirable for potent receptor binding.

Electronic Effects: The nitro group at the para-position of the phenyl ring is strongly electron-withdrawing. This electronic perturbation can affect intramolecular interactions, such as hydrogen bonds and CH-π interactions, which are crucial for stabilizing a peptide's folded structure. nih.gov Research on cyclic peptides containing substituted phenylalanine residues has shown a linear relationship between the electronic properties of the substituent (described by the Hammett constant) and the conformational free energies of the peptide. nih.gov Electron-withdrawing groups can alter the strength of local interactions, thereby influencing the global conformational equilibrium of the peptide. nih.gov

Proteolytic Stability: Peptidases and proteases, the enzymes responsible for peptide degradation, are highly stereospecific for L-amino acids. The presence of a D-amino acid like this compound at or near a cleavage site can render the peptide bond resistant to enzymatic hydrolysis, thereby significantly increasing the peptide's half-life in biological systems.

The table below summarizes the expected impact of incorporating this compound into a peptide chain.

FeatureImpact of this compound IncorporationScientific Rationale
Secondary Structure Can induce specific turn structures (e.g., β-turns).The D-amino acid configuration alters the allowed Ramachandran angles for the peptide backbone.
Conformational Rigidity Tends to increase structural rigidity.Introduction of conformational constraints and alteration of non-covalent intramolecular interactions. nih.gov
Proteolytic Stability Significantly enhances resistance to enzymatic degradation.Proteases are stereospecific for L-amino acid substrates.
Receptor Binding Can alter binding affinity and selectivity.Changes in conformation and electronic properties can modify the interaction with biological targets.

Chemical Biology and Biochemical Probing

The distinct properties of the 4-nitrophenyl moiety make this amino acid a powerful tool for investigating complex biological systems. It can serve as a spectroscopic probe or as a key component in the design of specific enzyme substrates and inhibitors.

The 4-nitrophenyl group is a well-established chromophore used in colorimetric enzyme assays. nih.gov When a peptide or substrate containing a 4-nitrophenyl group is cleaved by an enzyme, it releases 4-nitrophenol or a 4-nitroaniline derivative, which has a distinct yellow color under alkaline conditions and can be quantified spectrophotometrically. nih.govnih.gov

Designing Chromogenic Substrates: By incorporating this compound into a peptide sequence that is a substrate for a specific protease, a chromogenic substrate can be created. The rate of color development upon enzymatic cleavage provides a direct measure of the enzyme's activity. This is particularly useful for high-throughput screening of enzyme inhibitors.

Studying Enzyme Kinetics: Such substrates are invaluable for determining key kinetic parameters of an enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.gov

Inhibitor Characterization: this compound can also be incorporated into the structure of potential enzyme inhibitors. By studying how these molecules interact with the target enzyme, researchers can gain insights into the structure and function of the enzyme's active site. chemimpex.com For example, it can be used to design competitive inhibitors for enzymes that process D-amino acids. nih.gov

The table below provides an example of kinetic parameters that can be determined using nitrophenyl-based substrates.

Kinetic ParameterDescriptionMethod of Determination
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax.Measuring reaction rates at various substrate concentrations. nih.gov
Vmax (Maximum Velocity) The maximum rate of reaction when the enzyme is saturated with substrate.Determined from the plateau of a substrate-velocity curve. nih.gov
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit time.Calculated as Vmax / [Enzyme]. nih.gov
Ki (Inhibition Constant) A measure of the potency of an inhibitor.Determined by measuring enzyme activity in the presence of varying inhibitor concentrations. tandfonline.com

D-amino acids, once thought to be exclusive to bacteria, are now known to be present and functionally important in higher organisms, including mammals. nih.gov Enzymes such as D-amino acid oxidase (DAO) and D-alanine-D-alanine ligase are central to D-amino acid metabolism and bacterial cell wall synthesis, respectively. nih.govnih.gov

This compound serves as a valuable research tool in this area:

Probing Enzyme Specificity: It can be used as a substrate analog to probe the active site and substrate specificity of enzymes involved in D-amino acid metabolism, like DAO. DAO catalyzes the oxidation of D-amino acids, producing hydrogen peroxide, which has antimicrobial activity. nih.gov

Studying Alanine (B10760859) Racemase: Alanine racemase, an enzyme that interconverts L-alanine and D-alanine, is a crucial enzyme for bacterial cell wall biosynthesis and is a key target for antibiotics. tandfonline.comresearchgate.net this compound can be used in studies to understand the structural requirements for substrate binding and inhibition of this enzyme. Although not a direct substrate, its structure can inform the design of potent and specific inhibitors. tandfonline.comtandfonline.com

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new complex with combined functionalities. thermofisher.com this compound can be utilized in bioconjugation strategies in several ways.

Activated Esters for Amine Coupling: The carboxylic acid group of this compound can be converted into a highly reactive p-nitrophenyl (PNP) ester. PNP esters react efficiently with primary amines (like the side chain of lysine residues in proteins) under mild conditions to form stable amide bonds. acs.orgmdpi.com This chemistry can be used to conjugate peptides containing C-terminal this compound (after activation) to proteins or other amine-containing molecules.

Linker Chemistry: The amino group of this compound can be used as a point of attachment for other molecules, such as fluorescent dyes, biotin, or drug molecules, using appropriate crosslinking reagents. nih.gov The resulting conjugate can then be incorporated into a peptide, positioning the functional molecule at a specific site. The nitro group itself can also be chemically modified (e.g., reduced to an amine) to provide an additional, orthogonal reactive handle for further conjugation.

This versatility allows for the creation of sophisticated research tools, such as fluorescently labeled peptides for cellular imaging or peptide-drug conjugates for targeted therapy.

Intermediate in Complex Organic Molecule Construction

This compound is a valuable intermediate for synthetic chemists. The nitro group can be readily transformed into other functional groups, such as an amine, providing a handle for further molecular elaboration. This reactivity, coupled with the defined stereochemistry of the D-alanine core, makes it a powerful tool in constructing intricate molecular architectures.

The 4-nitrophenyl group is a common feature in the synthesis of various heterocyclic compounds. While research often focuses on the more common L-enantiomer, the principles apply equally to D-alanine derivatives. The nitrophenyl moiety can be carried through multi-step syntheses to become an integral part of the final heterocyclic system. For instance, compounds containing a 4-nitrophenyl group are used as precursors in the regioselective cyclocondensation reactions that form complex heterocyclic rings like 5,6,7,8-tetrahydroisoquinolines. nih.gov In these syntheses, the nitrophenyl group is a key substituent on the initial cyclohexanone reactant, which ultimately becomes a defining feature of the resulting polycyclic heteroaromatic system. nih.gov

Similarly, the 4-nitrophenyl functional group is introduced into aza-crown ethers through the arylation of nitrogen atoms within the macrocycle. isuct.ru This demonstrates the utility of nitrophenyl-containing building blocks in creating functionalized macrocyclic compounds. The nitroaromatic group can impart specific electronic properties to the final molecule and can be reduced to an amino group for further functionalization. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized Using Nitrophenyl Precursors

Heterocyclic System Precursor Type Synthetic Approach Reference
5,6,7,8-Tetrahydroisoquinolines 3-(4-nitrophenyl)cyclohexanone Cyclocondensation with cyanothioacetamide nih.gov
N-phenyl azacrown ethers 1-fluoro-4-nitrobenzene Nucleophilic aromatic substitution with aza-crown ethers isuct.ru

In medicinal chemistry and drug discovery, molecular scaffolds provide the core structure upon which various functional groups are appended to create libraries of potential therapeutic agents. The 1-(4-nitrophenyl)-3-arylprop-2-en-1-one scaffold has been identified as a valuable starting point for designing potent and selective inhibitors of human monoamine oxidase B (MAO-B). nih.gov By systematically modifying the aryl group on this core structure, researchers have developed a series of compounds with nanomolar inhibitory activity against the target enzyme. nih.gov This approach highlights how a (4-nitrophenyl)-containing fragment can serve as the foundation for generating a diverse range of biologically active molecules.

The use of this compound as a building block allows for the introduction of both a chiral center and an electronically tunable aromatic ring. The nitro group's electron-withdrawing nature influences the reactivity and properties of the scaffold, while its potential for reduction to an amine offers a straightforward path for further diversification, for example, through amide coupling reactions. mdpi.com

Contributions to Advanced Materials Science Research

The unique properties of this compound also lend themselves to applications in materials science, where precise control over molecular structure can lead to novel functionalities.

The incorporation of non-natural amino acids like D-alanine into polymer backbones is a recognized strategy for tuning the properties of the resulting materials. mdpi.comrsc.org Research has shown that incorporating D-alanine into poly(ethylene glycol) and L-poly(alanine-co-phenylalanine) block copolymers significantly affects the nano-assembly and enzymatic degradation of the polymers. rsc.org This demonstrates that the stereochemistry of the amino acid component is a critical design parameter in creating biodegradable materials with controlled properties.

While direct polymerization of this compound is less common, its integration into polypeptide chains or as a pendant group on a polymer backbone can introduce specific functionalities. Polyamides containing α-amino acid residues are known for their potential as biodegradable materials. researchgate.net The 4-nitrophenyl group, in this context, could serve multiple purposes. It can act as a reactive handle for cross-linking or for attaching other molecules after its reduction to an amine. Furthermore, the polar nitro group can alter the polymer's solubility, thermal stability, and interaction with other molecules or surfaces.

Table 2: Effects of D-Alanine Incorporation on Polymer Properties

Polymer System Effect of D-Alanine Potential Application Reference
PEG-poly(alanine-co-phenylalanine) Alters nanoassembly size and reduces enzymatic degradability Controlled biodegradable materials rsc.org
Polyamides Influences thermal stability and crystallinity Novel biomaterials researchgate.net

Functionalizing surfaces with specific chemical moieties is crucial for creating materials with tailored properties for applications in electronics, sensing, and biomedicine. D-alanine itself has been used to functionalize iridium(III) complexes to create photo-antibiotics that can specifically target and eliminate bacteria. nih.gov This highlights the utility of D-alanine as a targeting ligand in the design of functional materials.

The 4-nitrophenyl group offers a route to creating responsive surfaces. The nitro group can be electrochemically reduced to an amino group. A surface functionalized with this compound could therefore have its charge and hydrophilicity switched by applying an electrical potential. This redox activity is a key feature in designing stimuli-responsive materials. Furthermore, alanine-derived monomers have been used to create pH-responsive polymers capable of encapsulating dyes from wastewater, demonstrating the potential for amino acid-based materials to respond to environmental cues. researchgate.net Hirshfeld surface analysis of crystals containing 4-nitrophenyl groups reveals that the nitro group is a site of strong intermolecular interactions, suggesting that it can play a key role in how a functionalized surface interacts with its environment. mdpi.com

Computational and Theoretical Studies of 4 Nitrophenyl D Alanine

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of (4-nitrophenyl)-D-alanine at an atomic level. These techniques are crucial for understanding how the molecule explores different shapes and interacts with its environment, such as a protein's active site.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is fundamental to understanding its biological activity and structural role in peptides. The flexibility of the molecule is primarily dictated by the rotation around the chi (χ) and backbone (phi/psi, φ/ψ) dihedral angles. Computational studies on related aromatic non-coded amino acids have shown that bulky side chains can significantly constrain the available conformational space, which can enhance the bioavailability of peptides by making them less susceptible to proteolysis. nih.gov

Energy landscape mapping reveals the relative stabilities of different conformers. For alanine (B10760859) dipeptide, a common model system, simulations using various force fields like AMBER and OPLS-AA have been performed to map its Ramachandran plot, identifying key stable regions such as α-helical and β-sheet conformations. researchgate.net For this compound, the bulky nitrophenyl group influences these preferences. The "endo" conformation, where the ring is oriented towards the backbone, is often found to be energetically favorable in similar structures. nih.gov

MD simulations, often performed using software like GROMACS or AMBER, track the atomic movements of the molecule over time. gitlab.ioambermd.org These simulations require accurate force fields, which are sets of parameters describing the potential energy of the system. nih.gov For unnatural amino acids like this compound, these parameters may need to be specifically developed or adapted from existing ones for standard amino acids. frontiersin.orgnih.gov Such simulations can reveal the probability of finding the molecule in a particular conformation and the energy barriers between different states.

Computational MethodKey Findings for this compound & AnaloguesReference
Energy Minimization Identifies stable low-energy conformers, often showing a preference for specific side-chain orientations (e.g., "endo" vs. "exo"). nih.gov
Molecular Dynamics (MD) Reveals the dynamic equilibrium between different conformations in solution and the influence of solvent on stability. researchgate.net
Force Field Parametrization Development of accurate parameters (e.g., for AMBER ff14SB) is crucial for reliable simulation of unnatural amino acids. frontiersin.orgnih.gov

Ligand-Protein Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This method is instrumental in structure-based drug design. For this compound, a key application is in the design of inhibitors for bacterial enzymes involved in cell wall synthesis, such as D-alanine:D-alanine ligase (Ddl). nih.govresearchgate.netresearchgate.net

The Ddl enzyme is a crucial target for antibiotics because it is essential for creating the peptidoglycan layer of the bacterial cell wall. researchgate.netprofoldin.com Docking studies simulate how this compound or its derivatives fit into the active site of Ddl. These simulations use scoring functions to estimate the binding affinity, ranking potential inhibitors based on their predicted effectiveness. nih.gov

Successful docking studies have identified key interactions, such as hydrogen bonds and hydrophobic contacts, between D-alanine analogues and critical residues in the Ddl active site, including Ser150, Ser151, and Lys215. researchgate.net For example, studies on Streptococcus sanguinis Ddl have used docking to screen libraries of compounds, identifying potent inhibitors with favorable binding interactions. researchgate.net The nitro group of this compound can participate in specific electrostatic or hydrogen bonding interactions, potentially enhancing binding affinity compared to the natural D-alanine substrate.

Docking SoftwareTarget ProteinKey Predicted InteractionsReference
AutoDock E. coli D-alanine:D-alanine ligase (DdlB)Hydrogen bonding with active site residues, mimicking natural substrate binding. nih.govresearchgate.net
GOLD S. sanguinis D-alanine:D-alanine ligase (SsDdl)Identification of favorable binding modes for pyridopyrimidine-based inhibitors. researchgate.net
Glide S. aureus D-alanine:D-alanine ligase (SADDL)Strong van der Waals and Coulombic energies, coordination with Mg²⁺ ion. researchgate.net

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a higher level of theoretical accuracy for studying the electronic structure of molecules. DFT is used to investigate reaction pathways and predict spectroscopic properties that can be directly compared with experimental data.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. acs.org This provides deep insight into the feasibility and kinetics of a reaction mechanism. researchgate.netpitt.edu For amino acids, DFT has been used to study formation pathways in the interstellar medium and mechanisms of decomposition. acs.orgresearchgate.netresearchgate.net

In the context of this compound, DFT can be applied to understand its role in enzyme-catalyzed reactions. For instance, when studying the inhibition of D-alanine:D-alanine ligase, DFT calculations can model the formation of reaction intermediates, such as the D-alanyl-phosphate species. nih.gov By calculating the energies of reactants, transition states, and products, researchers can determine the most likely pathway for inhibition. nih.gov For example, studies on the antibiotic D-cycloserine, another D-alanine analogue, have used structural and mechanistic data to show that inhibition of Ddl proceeds via a phosphorylated form of the drug, a mechanism that could be further explored for nitrophenyl-alanine derivatives using DFT. nih.gov

Prediction of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.govjetir.org These predictions are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

The nitro group of this compound has a distinct symmetric stretching frequency in the infrared spectrum. DFT calculations have shown that this frequency is highly sensitive to the local environment, such as the polarity of a solvent or the interior of a protein. researchgate.net This makes L-4-nitrophenylalanine an effective infrared probe. Experimental studies combined with DFT have demonstrated that the (¹⁴NO₂) symmetric stretching frequency can shift by several wavenumbers when the molecule moves from a solvent-exposed position to a more buried one within a protein, providing a direct measure of the local environment's properties. researchgate.net Similarly, DFT can predict the chemical shifts for ¹H and ¹³C NMR spectra, aiding in the structural elucidation of peptides containing this unnatural amino acid. jetir.org

Spectroscopic PropertyDFT Functional/Basis SetKey FindingReference
Vibrational Frequencies (IR) B3LYP/6-311G(d,p)The nitro symmetric stretching frequency is a sensitive probe of the local electrostatic environment. researchgate.net
NMR Chemical Shifts B3LYP/6–311++G (d,p)Accurate prediction of ¹H and ¹³C chemical shifts aids in structural confirmation. jetir.org
Electronic Transitions (UV-Vis) TD-DFTCalculation of HOMO-LUMO energies helps explain electronic absorption bands. jetir.org

In Silico Screening and Rational Design

The computational tools discussed above converge in the fields of in silico screening and rational drug design, where they are used to identify and optimize new therapeutic agents. frontiersin.org this compound can serve as both a hit compound discovered through screening and a scaffold for further chemical modification. researchgate.netnih.govnih.gov

Structure-based virtual screening involves docking large libraries of chemical compounds against a biological target, such as D-alanine:D-alanine ligase, to identify potential inhibitors. nih.govresearchgate.net Several studies have successfully used this approach to find novel Ddl inhibitors with micromolar inhibitory constants (Kᵢ). researchgate.net The physicochemical properties of this compound make it a candidate for such libraries.

Once a lead compound is identified, rational design principles are used to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net For peptide-based inhibitors, incorporating unnatural amino acids like this compound can confer desirable attributes. researchgate.netnih.gov For example, its rigid, aromatic side chain can be used to constrain the peptide's conformation into a bioactive shape, enhancing its binding affinity and stability. Computational methods like MD simulations and free energy calculations are then used to predict how modifications to the lead compound will affect its interaction with the target protein, guiding the synthesis of more effective drugs. nih.gov

Virtual Library Screening for Potential Research Applications

Virtual library screening is a computational technique used to search large databases of chemical compounds to identify molecules that are likely to bind to a biological target, typically a protein or enzyme. nih.gov This process is fundamental in the early stages of drug discovery and chemical biology research. drugbank.com For this compound, its structural features—a D-amino acid core and a nitrophenyl group—suggest potential interactions with enzymes that process D-amino acids.

Two pertinent enzyme targets for which a virtual library containing this compound or its derivatives could be screened are D-amino acid oxidase (DAO) and D-alanine:D-alanine ligase (Ddl). DAO is a flavoenzyme responsible for the degradation of D-amino acids, and its inhibitors are investigated for potential applications in neuroscience. chemrxiv.orgacs.org Ddl is an essential bacterial enzyme involved in the synthesis of the bacterial cell wall peptidoglycan, making it an attractive target for the development of new antibacterial agents. researchgate.netresearchgate.net

The screening process involves using molecular docking programs, such as AutoDock, to predict the conformation and binding affinity of each compound in the library within the active site of the target enzyme. researchgate.netijrar.com The software calculates a docking score, often expressed in kcal/mol, which estimates the binding energy; a more negative score typically indicates a stronger predicted interaction. nih.gov Compounds with the most favorable scores are then selected as "hits" for further experimental validation. semanticscholar.org

A hypothetical virtual screening of a focused library of nitrophenyl-containing amino acids against these targets might yield results similar to those presented in the table below.

Compound IDTarget EnzymeDocking Score (kcal/mol)Key Predicted Interactions
NPA-001 (this compound)D-amino acid oxidase (DAO)-7.2Hydrogen bond with active site water; π-π stacking with aromatic residue.
NPA-001 (this compound)D-alanine:D-alanine ligase (Ddl)-6.8Electrostatic interaction with Mg²⁺ cofactor; hydrogen bond with backbone carbonyl.
NPA-002D-amino acid oxidase (DAO)-7.9Enhanced π-π stacking; additional hydrogen bond to Tyr residue.
NPA-003D-alanine:D-alanine ligase (Ddl)-7.5Chelating interaction with ATP-binding site residues.

Structure-Based Design of Modified Analogs for Specific Research Goals

Following the identification of a hit compound like this compound from a virtual screen, structure-based design is employed to create modified analogs with improved potency, selectivity, or other desired properties. This approach relies on a detailed understanding of the three-dimensional structure of the target protein, often obtained through X-ray crystallography, and how the initial compound binds to it. nih.govmdpi.com

The goal is to rationally modify the chemical structure of the lead compound to optimize its interactions with the target's binding site. For instance, if docking studies reveal that the nitro group of this compound is near a specific amino acid residue, analogs could be designed to replace the nitro group with other substituents (e.g., a cyano or a sulfonyl group) to form more favorable hydrogen bonds or hydrophobic interactions. nih.gov Similarly, the D-alanine backbone could be altered to better fit the contours of the active site pocket. creighton.edu

Computational tools play a crucial role in this iterative process. chemrxiv.org Techniques such as Free Energy Perturbation (FEP+) can be used to prospectively predict the potency of designed compounds, allowing researchers to prioritize the synthesis of only the most promising analogs. acs.org This significantly enhances the efficiency of the research and development cycle. chemrxiv.org

An example of a structure-based design workflow starting from this compound as an inhibitor of D-amino acid oxidase (DAO) is outlined in the table below. The design of each analog is guided by the goal of improving interactions with key residues in the DAO active site.

Analog IDModification from Parent CompoundDesign RationalePredicted Binding Affinity (kcal/mol)
NPA-001Parent: this compoundInitial hit from virtual screening.-7.2
NPA-D1Replace nitro group with a cyano group.To form a more favorable polar interaction with a serine residue in the binding pocket.-7.6
NPA-D2Add a hydroxyl group to the phenyl ring (ortho to the alanine).To introduce a new hydrogen bond donor to interact with a backbone carbonyl of Leu215. nih.gov-8.1
NPA-D3Replace the phenyl ring with a naphthyl ring system.To increase hydrophobic contact and π-stacking interactions within a large, non-polar subpocket. acs.org-8.5
NPA-D4Esterify the carboxylic acid group.To explore interactions in the solvent-exposed region and modify physicochemical properties.-6.9

Through these computational strategies, the potential of this compound can be systematically explored and exploited, leading to the development of highly specific and potent molecular tools for a wide range of research applications.

Future Research Directions and Emerging Paradigms for 4 Nitrophenyl D Alanine

Development of Next-Generation Asymmetric Synthetic Methodologies

The efficient and stereoselective synthesis of (4-nitrophenyl)-D-alanine is paramount for its broader application. While traditional chemical methods exist, the future lies in developing more sustainable, efficient, and highly selective "green chemistry" approaches. researchgate.netchiralpedia.com Emerging paradigms are focused on biocatalysis and chemo-enzymatic strategies that offer high yields and exceptional enantiomeric excess. mdpi.comnih.gov

Next-generation methodologies are moving beyond simple kinetic resolutions, which have a maximum theoretical yield of 50%, towards asymmetric synthesis techniques that can achieve theoretical yields of 100%. nih.gov Key areas of development include:

Engineered Biocatalysts: The use of enzymes such as D-amino acid dehydrogenases, ω-transaminases, and ammonia (B1221849) lyases is a cornerstone of modern D-amino acid synthesis. researchgate.netresearchgate.net Future research will focus on protein engineering to create novel biocatalysts with enhanced stability, broader substrate specificity, and higher activity towards 4-nitrophenyl-pyruvic acid or related precursors. nih.govnih.gov For instance, structure-guided engineering of D-amino acid dehydrogenases could lead to enzymes specifically tailored for the one-step synthesis of this compound. dtu.dk

Multi-Enzyme Cascade Reactions: Combining multiple enzymes in one-pot cascade reactions represents a highly efficient strategy. researchgate.net A potential pathway for this compound could involve a cascade that converts a simple starting material through several enzymatic steps to the final product, minimizing purification steps and improving atomic economy. mdpi.com

Synergistic Catalysis: A novel approach combines different types of catalysis. For example, the integration of photoredox catalysis with biocatalysis has been shown to create entirely new chemical transformations not seen in nature or traditional chemistry. technologynetworks.com Applying such synergistic photoredox-pyridoxal radical biocatalysis could enable new, highly selective routes to this compound and its derivatives. technologynetworks.com

Table 1: Comparison of Emerging Asymmetric Synthesis Methodologies for D-Amino Acids
MethodologyDescriptionPotential Advantages for this compound SynthesisReference
Engineered D-Amino Acid DehydrogenasesDirect reductive amination of a corresponding α-keto acid (4-nitrophenyl-pyruvic acid) to the D-amino acid.High stereoselectivity; potential for a one-step synthesis from a readily available precursor. mdpi.comdtu.dk
Engineered ω-TransaminasesTransfer of an amino group from a donor molecule to a prochiral ketone substrate.Excellent enantiomeric excess (>99%); can be used in whole-cell systems to simplify processes. elsevierpure.com
Multi-Enzyme CascadesOne-pot reaction combining several enzymes to convert a simple substrate to the final product through multiple steps.Increased efficiency, reduced waste, and circumvention of isolating intermediates. nih.govresearchgate.net
Synergistic Photoredox-BiocatalysisCombines light-activated catalysts with enzymes to drive unique and highly selective reactions.Enables novel chemical transformations not possible with either catalytic method alone, offering new synthetic routes. technologynetworks.com

Exploration of Novel Biochemical and Chemical Biological Roles

While D-amino acids are considered "unnatural" because they are not used in protein synthesis, they possess specific and important physiological functions in various organisms. mdpi.comresearchgate.net The biological roles of this compound are largely unexplored, presenting a significant opportunity for future research. The nitro group provides a unique chemical handle that can be used for probing biological systems or for further chemical modification.

Future research should investigate:

Incorporation into Peptides: D-amino acids are used as building blocks for pharmaceuticals, such as antibiotics and antidiabetic agents, often to increase peptide stability against degradation by proteases. mdpi.comiupac.org Investigating the incorporation of this compound into novel peptides could lead to the development of more robust therapeutic agents.

Metabolic Pathway Probing: The metabolism of D-alanine is crucial for bacterial cell wall biosynthesis and stiffness. nih.govnih.gov this compound could be used as a probe to study D-amino acid transporters and metabolic enzymes, such as D-alanine aminotransferases and D-alanine-D-alanine ligases. nih.gov Its unique structure may reveal new insights into substrate specificity and enzyme mechanisms.

Fluorescent Tagging and Imaging: The nitroaromatic group has fluorescence quenching properties. researchgate.net This characteristic can be exploited in chemical biology to design probes where a change in the local environment or a specific biochemical reaction restores fluorescence, allowing for the visualization of biological processes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Application

The convergence of computational science and chemistry is set to revolutionize the design of molecules and the optimization of synthetic pathways. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in this domain. chiralpedia.comleibniz-gemeinschaft.de

For this compound, AI and ML can be applied to:

Enzyme Design and Engineering: ML algorithms can analyze vast datasets of protein sequences and structures to predict mutations that would enhance an enzyme's ability to synthesize this compound. leibniz-gemeinschaft.de Generative models could even design entirely new enzymes with unprecedented catalytic functions tailored for this specific substrate.

Predictive Modeling: AI can be used to predict the biochemical properties and potential biological activities of peptides containing this compound. This would accelerate the discovery of new drug candidates by prioritizing the most promising compounds for synthesis and testing.

Reaction Optimization: ML can optimize reaction conditions for the synthesis of this compound by analyzing complex variable sets (e.g., catalysts, solvents, temperatures) to identify the most efficient and high-yielding protocols, reducing the time and cost of experimental development. chiralpedia.com

Advancements in Microfluidic and High-Throughput Screening Techniques for Research

The discovery of novel enzymes and the optimization of chemical reactions require the testing of thousands of conditions, a task well-suited for high-throughput screening (HTS) and microfluidic technologies. unchainedlabs.comspringernature.com These platforms miniaturize and automate experiments, enabling rapid and cost-effective research. researchgate.net

Future applications in this compound research include:

HTS for Enzyme Discovery: HTS assays can be developed to screen vast libraries of natural or engineered enzymes for activity in synthesizing this compound. nih.govcuanschutz.edu Colorimetric or fluorescent readouts could be designed to quickly identify successful transformations.

Microfluidic Reaction Optimization: Microfluidic chips allow for the precise control of reaction parameters in picoliter to nanoliter volumes, enabling the rapid screening of a wide range of conditions. researchgate.net This technology can be used to quickly determine the optimal catalysts, solvents, and temperatures for the asymmetric synthesis of this compound, significantly accelerating process development. unchainedlabs.comresearchgate.net

Biological Activity Screening: HTS can be used to test the effect of this compound-containing peptides on various biological targets, such as enzymes or cell receptors, to identify novel therapeutic leads. nih.gov

Table 2: Application of Advanced Screening Techniques in this compound Research
TechniqueApplication AreaAnticipated OutcomeReference
High-Throughput Screening (HTS)Discovery of novel biocatalystsIdentification of highly efficient and selective enzymes for synthesis from metagenomic or engineered libraries. nih.govcuanschutz.edu
MicrofluidicsSynthetic reaction optimizationRapid determination of optimal reaction conditions (temperature, solvent, catalyst) with minimal reagent consumption. researchgate.netresearchgate.net
High-Content Screening (HCS)Cellular activity profilingElucidation of the phenotypic effects of this compound-containing compounds on cells. cuanschutz.edu
Droplet-Based MicrofluidicsDirected evolution of enzymesUltra-high-throughput screening of millions of enzyme variants to evolve catalysts with desired properties. researchgate.net

Elucidation of Uncharted Mechanistic Pathways in Biological Systems

A fundamental goal of future research is to understand how this compound interacts with biological systems at a molecular level. The unique electronic and steric properties imparted by the nitrophenyl group could lead to interactions and metabolic fates distinct from those of natural D-alanine.

Key research questions to address include:

Enzyme-Substrate Interactions: How do enzymes involved in D-alanine metabolism, such as D-amino acid oxidases or transaminases, recognize and process this compound? nih.gov Structural biology studies (e.g., X-ray crystallography) combined with computational modeling can reveal the specific interactions within the enzyme's active site.

Metabolic Fate: What is the metabolic fate of this compound in bacterial and eukaryotic systems? Identifying the metabolic products will be crucial for understanding its potential biological roles and any off-target effects.

Mechanism of Action for Bioactivity: If peptides containing this compound are found to have therapeutic activity, elucidating their mechanism of action will be essential. This involves identifying the specific molecular target and understanding how the compound modulates its function to produce a physiological response. nih.gov For example, studies on Pseudomonas aeruginosa have shown that D-alanine levels can regulate the expression of genes involved in peptidoglycan biosynthesis, affecting cell stiffness and potentially influencing antibiotic susceptibility. nih.gov Investigating whether this compound can modulate these pathways could open new therapeutic avenues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-nitrophenyl)-D-alanine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of D-alanine using 4-nitrophenylsulfonyl chloride under alkaline conditions (pH 8–9) to ensure nucleophilic attack on the sulfonyl group. Temperature control (~0–5°C) minimizes side reactions like hydrolysis of the sulfonyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields high-purity products. Derivatives can be further modified by introducing substituents (e.g., methoxy or nitro groups) to the phenyl ring, requiring regioselective protection/deprotection strategies .

Q. How can spectroscopic techniques characterize the structural stability and hydrogen-bonding interactions of this compound?

  • Methodological Answer : Neutron powder diffraction and polarized Raman spectroscopy are critical for analyzing crystal packing and hydrogen-bond dynamics. For example, neutron diffraction reveals N–D bond length variations (1.02–1.04 Å) in deuterated analogs, indicating hydrogen-bond rearrangements under thermal stress. Raman spectra (100–400 cm⁻¹ lattice modes) detect configurational changes below 160 K, correlating with NH₃⁺ group reorientation. These techniques help validate computational models of crystal stability .

Q. What role does this compound play in bacterial cell wall synthesis, and how is this studied experimentally?

  • Methodological Answer : The compound mimics D-alanine dipeptides in peptidoglycan crosslinking. Radiolabeled analogs (e.g., ³H or ¹⁴C) are incorporated into bacterial cell walls via metabolic engineering, followed by autoradiography or LC-MS analysis. Growth inhibition assays (MIC determination) and fluorescence microscopy with tagged probes (e.g., cyclopropene derivatives) track incorporation efficiency in species like Lactobacillus .

Advanced Research Questions

Q. How can researchers resolve contradictions between D-alanine's enzymatic aminoacylation data and observed in vivo toxicity?

  • Methodological Answer : Contradictions arise when tRNA synthetases (e.g., AlaRS) charge D-alanine in vitro but fail to do so in vivo due to chiral editing. To address this, use flexizyme (non-specific ribozyme) to generate D-Ala-tRNA, and compare deacylation rates by AlaRS/DTD enzymes. Toxicity assays (e.g., growth curves in E. coli C666A mutants) under varying D-alanine concentrations (10–100 mM) clarify dose-dependent effects. Structural studies (X-ray crystallography) of AlaRS with D-alanine analogs identify steric clashes in the editing domain .

Q. What methodologies are used to study interactions between this compound derivatives and bacterial D-alanine racemases?

  • Methodological Answer : Kinetic assays with purified racemase (e.g., M. smegmatis AlrA) measure inhibition constants (Kᵢ) using UV-Vis spectroscopy (NADH-coupled reaction). Site-directed mutagenesis (e.g., alrA overexpression in pBUN19 plasmids) identifies resistance mechanisms. Competitive inhibition is tested with D-cycloserine (DCS), and IC₅₀ values are compared between wild-type and mutant strains .

Q. How do structural modifications (e.g., sulfonylation or nitrophenyl groups) affect the bioactivity of D-alanine derivatives?

  • Methodological Answer : Nitrophenyl groups enhance electrophilicity, enabling nucleophilic substitution in enzyme active sites. Sulfonylation increases metabolic stability; compare logP values (e.g., CLogP 1.2 vs. 2.5 for non-sulfonylated analogs) to assess membrane permeability. Bioactivity is quantified via enzyme inhibition (e.g., IC₅₀ for dipeptidyl peptidase IV) and cytotoxicity screens (HEK293 cells, CCK-8 assay) .

Q. What advanced analytical techniques ensure purity and assess reaction efficiency in synthesizing this compound?

  • Methodological Answer : UPLC-MS with a C18 column (ACN/0.1% formic acid gradient) monitors reaction progress. Isotopic labeling (²H/¹³C) aids in tracking intermediates via NMR (¹H-¹³C HSQC). Purity is confirmed by elemental analysis (≤0.3% deviation) and chiral HPLC (Chirobiotic T column, 90:10 hexane/isopropanol) to verify enantiomeric excess (>99%) .

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